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molecular formula C12H16O4 B8600296 Methyl 5-ethyl-2,4-dimethoxybenzoate CAS No. 174261-31-5

Methyl 5-ethyl-2,4-dimethoxybenzoate

Cat. No. B8600296
M. Wt: 224.25 g/mol
InChI Key: SNBPURGCEHJSAR-UHFFFAOYSA-N
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Patent
US05686482

Procedure details

A 0.50 g portion of methyl 5-acetyl-2,4-dimethoxybenzoate was dissolved in 10 ml of trifluoroacetic acid, 0.83 ml of triethylsilane was added, followed by 20 minutes stirring. After evaporation of the solvent, the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to give 0.50 g of methyl 2,4-dimethoxy-5-ethylbenzoate.
Name
methyl 5-acetyl-2,4-dimethoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]([O:16][CH3:17])=[CH:6][C:7]([O:14][CH3:15])=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])(=O)[CH3:2].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH3:15][O:14][C:7]1[CH:6]=[C:5]([O:16][CH3:17])[C:4]([CH2:1][CH3:2])=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10]

Inputs

Step One
Name
methyl 5-acetyl-2,4-dimethoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C(=CC(=C(C(=O)OC)C1)OC)OC
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0.83 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=C(C(=C1)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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